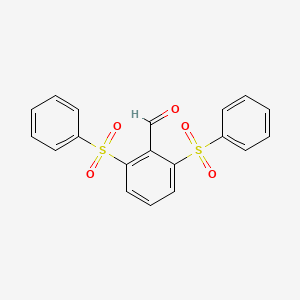

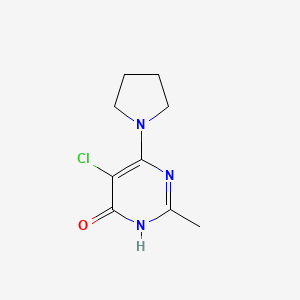

![molecular formula C11H11N3S2 B1437838 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide CAS No. 1019535-31-9](/img/structure/B1437838.png)

4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide

Overview

Description

“4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide” is a chemical compound with the empirical formula C11H11N3S2 and a molecular weight of 249.36 . The SMILES string representation of this compound is Cc1csc(Nc2ccc(cc2)C(N)=S)n1 .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum can give insights into the types of bonds present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide” can be inferred from its molecular structure and spectroscopic data . For example, the compound’s molecular weight is 249.36 , and its empirical formula is C11H11N3S2 .Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

A study conducted by Raut et al. (2020) on the development of benzofused thiazole derivatives, including structures similar to 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide, highlighted their potential as alternative antioxidant and anti-inflammatory agents. The research synthesized benzofused thiazole derivatives and evaluated them for in vitro antioxidant and anti-inflammatory activities. The findings revealed compounds with significant anti-inflammatory activity compared to standard references, as well as potential antioxidant activity against reactive species. Molecular docking studies further supported their probable binding and activity at anti-inflammatory active sites, indicating the benzofused thiazole derivatives as promising templates for the evaluation and development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Structural Activity Relationship in Medicinal Chemistry

Bhat and Belagali (2020) discussed the significance of benzothiazole derivatives in medicinal chemistry, highlighting their varied biological activities and lesser toxic effects. Benzothiazole derivatives, including structures akin to 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide, are known for their pharmacological diversity, such as antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer activities. The review underscores the benzothiazole scaffold's rapid development and importance in medicinal chemistry, proposing it as a vital compound for further drug development and research (Bhat & Belagali, 2020).

Advanced Oxidation Processes for Drug Degradation

Qutob et al. (2022) explored the advanced oxidation processes (AOPs) for the degradation of acetaminophen, a context relevant for understanding the stability and degradation pathways of various pharmaceutical compounds, including 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide. This study's insights into the degradation by-products, biotoxicity, and degradation pathways of acetaminophen can provide a foundational understanding for similar compounds' degradation behaviors and environmental impacts. The research highlights the importance of AOPs in addressing the accumulation of recalcitrant compounds in the environment and the need for thorough degradation studies for pharmaceutical compounds (Qutob et al., 2022).

properties

IUPAC Name |

4-[(4-methyl-1,3-thiazol-2-yl)amino]benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S2/c1-7-6-16-11(13-7)14-9-4-2-8(3-5-9)10(12)15/h2-6H,1H3,(H2,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUORRNMXOKVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2=CC=C(C=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1437758.png)

![5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin](/img/structure/B1437761.png)

![1-(4-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437763.png)

![3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437764.png)

![6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437765.png)

![Methyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B1437768.png)

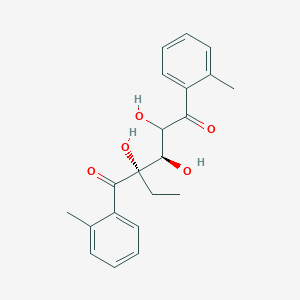

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1437772.png)

![(4R,4AR,7R,7aS)-4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B1437775.png)